molecular formula C15H21NO3 B4430238 4-[2-(4-ethylphenoxy)propanoyl]morpholine

4-[2-(4-ethylphenoxy)propanoyl]morpholine

Cat. No. B4430238
M. Wt: 263.33 g/mol
InChI Key: BTJWEYUGSBWBEH-UHFFFAOYSA-N
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Description

4-[2-(4-ethylphenoxy)propanoyl]morpholine, also known as EPM, is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPM is a potent anticonvulsant, and it has been shown to exhibit neuroprotective effects in various animal models of seizures and neurodegenerative disorders.

Scientific Research Applications

4-[2-(4-ethylphenoxy)propanoyl]morpholine has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy, including maximal electroshock and pentylenetetrazol-induced seizures. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of ischemia, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 4-[2-(4-ethylphenoxy)propanoyl]morpholine is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels. This compound has been shown to inhibit the activity of sodium channels, which are involved in the generation and propagation of action potentials in neurons. By inhibiting sodium channels, this compound may reduce the excitability of neurons and prevent the occurrence of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. Additionally, this compound has been shown to decrease the levels of malondialdehyde, a marker of oxidative stress, in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(4-ethylphenoxy)propanoyl]morpholine in lab experiments is its potent anticonvulsant and neuroprotective effects. This compound has been shown to be effective in various animal models of neurological disorders, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 4-[2-(4-ethylphenoxy)propanoyl]morpholine. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis, warrants further investigation.

properties

IUPAC Name

2-(4-ethylphenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-13-4-6-14(7-5-13)19-12(2)15(17)16-8-10-18-11-9-16/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJWEYUGSBWBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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